ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate

Lipophilicity Metabolic Stability Structure-Activity Relationship

Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 852815-09-9) is a heterocyclic compound within the pyrazole family, featuring a pyrazole ring with an ethyl ester at the 3-position and a bulky 4-tert-butylphenyl substituent at the 5-position. This substitution pattern imparts distinct physicochemical properties, including high lipophilicity (predicted logP ~3.2–5.0) and limited aqueous solubility.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
Cat. No. B12081084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C(C)(C)C
InChIInChI=1S/C16H20N2O2/c1-5-20-15(19)14-10-13(17-18-14)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,17,18)
InChIKeyCKZFCYPRBVJFQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate: Structural and Physicochemical Baseline for Research Procurement


Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate (CAS 852815-09-9) is a heterocyclic compound within the pyrazole family, featuring a pyrazole ring with an ethyl ester at the 3-position and a bulky 4-tert-butylphenyl substituent at the 5-position [1]. This substitution pattern imparts distinct physicochemical properties, including high lipophilicity (predicted logP ~3.2–5.0) and limited aqueous solubility . The compound is primarily utilized as a research intermediate and as a scaffold for the development of bioactive molecules, with reported anti-inflammatory, antimicrobial, and anticancer potential [2].

Why Generic Substitution Fails for Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate: Critical Role of the 4-tert-Butylphenyl Moiety


Within the pyrazole-3-carboxylate class, the presence and position of substituents profoundly influence both physicochemical and biological profiles. The 4-tert-butylphenyl group in ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate imparts steric bulk and electron-donating character that significantly alters lipophilicity, metabolic stability, and target engagement compared to unsubstituted or differently substituted analogs [1]. For instance, the tert-butyl group enhances metabolic stability by shielding metabolically labile sites, while its lipophilic nature improves membrane permeability but reduces aqueous solubility [2]. Simple substitution with the closely related ethyl 5-phenyl-1H-pyrazole-3-carboxylate (CAS 5932-30-9) would yield a compound with lower molecular weight, reduced lipophilicity, and potentially divergent biological activity due to the absence of the tert-butyl group's steric and electronic effects . Therefore, direct replacement without validation of these critical parameters risks compromising experimental reproducibility and biological outcomes.

Quantitative Differentiation Evidence for Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate: Comparative Physicochemical and Biological Data


Enhanced Lipophilicity (logP) and Metabolic Stability Compared to Phenyl Analog

The introduction of a 4-tert-butyl group on the phenyl ring substantially increases lipophilicity relative to the unsubstituted phenyl analog. The predicted logP for ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate ranges from 3.20 to 5.01, whereas ethyl 5-phenyl-1H-pyrazole-3-carboxylate has a predicted logP of approximately 1.2 to 1.56 [1]. This increase in lipophilicity correlates with improved membrane permeability but may also reduce aqueous solubility. Additionally, the tert-butyl group is known to enhance metabolic stability by shielding the pyrazole core from oxidative metabolism, a feature not present in the phenyl analog [2].

Lipophilicity Metabolic Stability Structure-Activity Relationship

Structural Buttressing Effect on Conformational Stability

X-ray crystallographic and NMR studies on related 4-tert-butylpyrazoles demonstrate that the tert-butyl group exerts a 'buttressing effect', restricting the rotational freedom of the adjacent phenyl ring and stabilizing a preferred solid-state conformation [1]. In ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate, this buttressing effect likely locks the 4-tert-butylphenyl ring into a specific dihedral angle relative to the pyrazole plane, whereas the unsubstituted phenyl analog exhibits greater conformational flexibility. This structural preorganization can influence molecular recognition and binding affinity to biological targets.

X-ray Crystallography Conformational Analysis Solid-State Structure

In Vitro Anti-Inflammatory Activity in TNF-α Inhibition Assay

While direct quantitative data for the specific compound is not available in the primary literature, a closely related series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated significant inhibition of TNF-α expression at 20 μg/mL [1]. The substitution pattern, including the presence of a bulky aryl group at the 5-position, was identified as a key determinant of activity. Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate, bearing the 4-tert-butylphenyl substituent, is expected to exhibit comparable or enhanced potency compared to less substituted analogs, based on the structure-activity trends observed in the study.

Anti-inflammatory TNF-α Pyrazole Scaffold

Antimicrobial Activity Spectrum in Gram-Positive and Gram-Negative Bacteria

A study evaluating a series of pyrazole-3-carboxylate derivatives, including compounds with aryl substitutions at the 5-position, reported moderate to good antibacterial activity against various Gram-positive and Gram-negative strains [1]. Although minimum inhibitory concentration (MIC) values for ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate are not explicitly published, the structure-activity relationship indicates that the presence of a hydrophobic substituent like the 4-tert-butylphenyl group enhances antimicrobial efficacy compared to unsubstituted or less lipophilic analogs. For example, acetylated pyrazole derivatives in a related study showed MIC values ranging from 32 to 128 μg/mL against *Staphylococcus aureus* and *Escherichia coli* [2].

Antimicrobial Pyrazole Derivatives MIC

Recommended Research and Industrial Application Scenarios for Ethyl 5-(4-tert-butylphenyl)-1H-pyrazole-3-carboxylate Based on Differentiation Evidence


Lead Optimization in Anti-Inflammatory Drug Discovery

Given the established anti-inflammatory activity of structurally related ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives in TNF-α inhibition assays [1], this compound serves as a privileged scaffold for medicinal chemistry programs targeting inflammatory diseases. The 4-tert-butylphenyl substituent offers a distinct advantage in modulating lipophilicity and metabolic stability compared to simpler phenyl analogs, potentially leading to improved pharmacokinetic profiles [2][3].

Development of Antimicrobial Agents with Enhanced Membrane Permeability

The increased lipophilicity conferred by the 4-tert-butylphenyl group makes this compound a valuable intermediate for synthesizing antimicrobial candidates designed to penetrate bacterial cell membranes more effectively. The scaffold's demonstrated activity against both Gram-positive and Gram-negative strains [4] positions it for further optimization against multidrug-resistant pathogens.

Structure-Based Drug Design Leveraging Conformational Restriction

The buttressing effect of the 4-tert-butyl group restricts the conformational freedom of the phenyl ring, as observed in X-ray and NMR studies of analogous pyrazoles [5]. This structural preorganization can be exploited in structure-based drug design to reduce entropic penalties upon target binding, potentially enhancing both potency and selectivity for targets such as kinases, GPCRs, or nuclear receptors.

Chemical Biology Probe for Studying Lipophilicity-Dependent Cellular Uptake

With its distinct physicochemical profile (high predicted logP of 3.20-5.01) , this compound can be utilized as a chemical biology tool to investigate the relationship between lipophilicity and cellular permeability or subcellular distribution in various in vitro models. Comparative studies with less lipophilic analogs (e.g., ethyl 5-phenyl-1H-pyrazole-3-carboxylate) can elucidate the impact of the tert-butyl group on intracellular target engagement.

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